molecular formula C20H21N3O4S2 B2688944 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide CAS No. 887201-32-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide

Cat. No.: B2688944
CAS No.: 887201-32-3
M. Wt: 431.53
InChI Key: APSGDDFEJDWEKV-XDOYNYLZSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 3-allyl group, a 6-sulfamoyl moiety, and a 4-isopropoxybenzamide substituent. The Z-configuration denotes the spatial arrangement of substituents around the imine double bond.

Properties

IUPAC Name

4-propan-2-yloxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-4-11-23-17-10-9-16(29(21,25)26)12-18(17)28-20(23)22-19(24)14-5-7-15(8-6-14)27-13(2)3/h4-10,12-13H,1,11H2,2-3H3,(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSGDDFEJDWEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.

    Sulfamoylation: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride in the presence of a base like triethylamine.

    Formation of the Ylidene Linkage: This involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone to form the ylidene linkage.

    Attachment of the Isopropoxybenzamide Moiety: This final step involves the reaction of the intermediate compound with 4-isopropoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ylidene linkage or the sulfamoyl group, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzene rings or the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for more extensive oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include epoxides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It could also serve as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives

The benzo[d]thiazole scaffold is shared with several compounds in the evidence:

  • STING Agonist (): Contains a benzo[d]thiazole ring with carbamoyl and 3-hydroxypropoxy groups. Unlike the target compound, this derivative includes a pyridinylamino substituent, which may enhance solubility and target specificity for immunomodulatory pathways.
  • Compound 1007540-88-6 () : Features a 4-(azepan-1-ylsulfonyl)benzamide group and a 3-ethyl-4-fluorobenzo[d]thiazole. The azepane ring introduces conformational flexibility, while the fluorine atom may improve metabolic stability compared to the target’s allyl group.

Thiadiazole Derivatives ()

Compounds like 4g and 4h (N-[3-aryl-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamides) share a benzamide moiety but replace the benzo[d]thiazole with a thiadiazole core.

Functional Group Comparison

Compound Key Substituents Functional Impact
Target Compound 3-allyl, 6-sulfamoyl, 4-isopropoxybenzamide Allyl group increases steric bulk; sulfamoyl enhances hydrogen bonding .
STING Agonist () 6-carbamoyl, 3-hydroxypropoxy, pyridinylamino Hydroxypropoxy improves solubility; pyridinylamino aids in target binding .
4g () 3-methylphenyl, 5-(3-dimethylamino-acryloyl) Acryloyl group introduces π-stacking potential; methylphenyl enhances lipophilicity .
1007540-88-6 () 4-azepan-1-ylsulfonyl, 3-ethyl-4-fluorobenzo[d]thiazole Azepane sulfonyl increases solubility; fluorine reduces oxidative metabolism .

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a sulfonamide group, and an isopropoxybenzamide moiety, which contribute to its diverse pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H20N3O3SC_{18}H_{20}N_{3}O_{3}S with a molecular weight of 373.43 g/mol. The structure includes:

  • Thiazole Ring : Known for antimicrobial and anticancer properties.
  • Sulfamoyl Group : Commonly associated with antibacterial effects.
  • Isopropoxy Group : Enhances solubility and stability.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The mechanism is thought to involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes, leading to cytotoxic effects in cancer cells.
  • Antibacterial Activity : It is believed to disrupt bacterial cell wall synthesis by binding to enzymes involved in peptidoglycan synthesis, similar to other sulfonamide derivatives.

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays indicated that the compound exhibits significant cytotoxicity against human cancer cell lines such as HCC827 and NCI-H358, with IC50 values reported at approximately 6.26 μM and 6.48 μM, respectively .
Cell LineIC50 Value (μM)Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

The compound's effectiveness was higher in two-dimensional assays compared to three-dimensional assays, indicating its potential for further development as an antitumor agent.

Antibacterial Activity

The sulfonamide group within the compound suggests strong antibacterial properties. Preliminary studies have shown that it possesses activity against various bacterial strains, making it a candidate for antibiotic development.

Case Studies

  • Study on Antitumor Activity : A recent investigation focused on the synthesis of novel benzo[d]thiazole derivatives, including our compound, revealed promising antitumor activity across multiple cell lines, indicating a viable pathway for developing new cancer therapies .
  • Antibacterial Efficacy : Another study highlighted the antibacterial efficacy of similar thiazole compounds against resistant bacterial strains, suggesting that modifications to the current compound could enhance its therapeutic profile.

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